

How to address the poor solubility of Barium carbonate in aqueous solutions.

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Compound of Interest

Compound Name: Barium carbonate-13C

Cat. No.: B135627

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Barium Carbonate Solubility: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address the challenges associated with the poor aqueous solubility of Barium Carbonate (BaCO_3).

Frequently Asked Questions (FAQs)

Q1: Why is Barium Carbonate (BaCO_3) so poorly soluble in water?

Barium carbonate is a salt that is considered sparingly soluble in water.^{[1][2][3]} Its poor solubility is quantified by its low solubility product constant (K_{sp}), which is approximately 2.58×10^{-9} at 25°C .^{[1][4]} This low K_{sp} value indicates that only a very small amount of BaCO_3 will dissociate into its constituent ions, Barium (Ba^{2+}) and Carbonate (CO_3^{2-}), in an aqueous solution before reaching equilibrium.^{[5][6]}

Q2: What is the expected solubility of BaCO_3 in water at standard temperatures?

The solubility of barium carbonate in water is very low and slightly temperature-dependent. At room temperature, its solubility is typically in the range of 20-25 mg/L. For example, documented values are 22 mg/L at 18°C and 24 mg/L at 20°C .^{[1][7]}

Q3: How does pH influence the solubility of BaCO₃?

The solubility of barium carbonate is highly dependent on pH.^[5] In acidic conditions (low pH), its solubility increases significantly. The carbonate ion (CO₃²⁻) reacts with hydrogen ions (H⁺) from the acid to form carbonic acid (H₂CO₃), which is unstable and decomposes into carbon dioxide (CO₂) and water (H₂O).^{[8][9]} This reaction consumes carbonate ions, shifting the dissolution equilibrium (BaCO₃ ⇌ Ba²⁺ + CO₃²⁻) to the right, thereby promoting the dissolution of more BaCO₃.^[5]

Q4: What happens when an acid is added to Barium Carbonate?

When an acid such as hydrochloric acid (HCl) or acetic acid (CH₃COOH) is added to barium carbonate, a chemical reaction occurs that produces a soluble barium salt, water, and carbon dioxide gas.^{[1][7][8][10]} This is observed as effervescence or fizzing due to the release of CO₂.^{[8][10]} The general reaction is: BaCO₃(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂O(l) + CO₂(g).

Q5: Are there any acids that should be avoided when trying to dissolve BaCO₃?

Yes, you should avoid using sulfuric acid (H₂SO₄).^{[11][12]} While most acids will dissolve barium carbonate by forming soluble barium salts (like barium chloride or barium acetate), sulfuric acid will react with the barium ions to form barium sulfate (BaSO₄).^[13] Barium sulfate is even less soluble in water than barium carbonate, and it will form a stable white precipitate, preventing the complete dissolution of the barium compound.^{[6][13]}

Troubleshooting Guide

Issue Encountered	Possible Cause	Recommended Solution
Barium Carbonate powder settles at the bottom and does not dissolve in pure water.	Low Intrinsic Solubility: BaCO_3 has a very low K_{sp} value, making it inherently insoluble in neutral aqueous solutions. [3] [5]	For most applications requiring dissolved barium, the compound must be dissolved in an acidic solution. Proceed to the experimental protocols for acid-based dissolution.
The solution remains cloudy or opalescent after adding acid.	Incomplete Reaction: Insufficient acid has been added to react with all the BaCO_3 powder.	Continue to add the acid dropwise while stirring until all solid has dissolved and effervescence has ceased.
Presence of Insoluble Impurities: The starting material may contain impurities that are not soluble in the acid used.	If the solution remains cloudy after sufficient acid addition, consider filtering the solution to remove any insoluble particulate matter.	
The reaction is too vigorous, with excessive foaming and potential loss of sample.	Rapid Acid Addition: Adding acid too quickly to the carbonate powder causes a rapid release of CO_2 gas, leading to strong frothing. [14]	Add the acid very slowly or dropwise, especially at the beginning of the process. [14] Stir the solution continuously to allow the gas to escape smoothly. Performing the addition in a larger beaker can also help contain the foam.

Quantitative Solubility Data

The solubility of Barium Carbonate is defined by its solubility product constant (K_{sp}) and its concentration in a saturated solution at various temperatures.

Parameter	Value	Temperature (°C)
Solubility Product (K _{sp})	2.58×10^{-9}	25 °C
	5.1×10^{-9}	25 °C
Solubility in Water	16 mg/L	8.8 °C
	22 mg/L	18 °C
	24 mg/L	20 °C
	24 mg/L	24.2 °C
Data sourced from multiple references, slight variations in K _{sp} values are reported in the literature. [1] [4] [15]		

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Barium compounds are toxic if ingested.[\[8\]](#)[\[11\]](#)

Protocol 1: Dissolution using a Strong Acid (Hydrochloric Acid)

This protocol describes the conversion of insoluble BaCO₃ to highly soluble Barium Chloride (BaCl₂).

Materials:

- Barium Carbonate (BaCO₃) powder
- Dilute Hydrochloric Acid (HCl), e.g., 1 M solution
- Distilled or deionized water
- Glass beaker of appropriate size

- Magnetic stirrer and stir bar
- Pipette or burette for acid addition

Methodology:

- Weigh the desired amount of BaCO_3 powder and place it into the beaker.
- Add a small amount of distilled water to create a slurry. This helps in controlling the subsequent reaction.[14]
- Place the beaker on the magnetic stirrer and begin stirring to keep the powder suspended.
- Slowly, add the dilute HCl solution dropwise to the stirring slurry.[14]
- Effervescence (fizzing) will be observed as CO_2 gas is produced.[8] The rate of acid addition should be controlled to prevent excessive foaming.
- Continue adding acid until all the solid BaCO_3 has dissolved and the fizzing stops. The resulting solution will be a clear, aqueous solution of BaCl_2 .
- The balanced chemical equation for this reaction is: $\text{BaCO}_3(\text{s}) + 2\text{HCl}(\text{aq}) \rightarrow \text{BaCl}_2(\text{aq}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$ [1][9]

Protocol 2: Dissolution using a Weak Acid (Acetic Acid)

This protocol is useful for applications where a chloride-free solution of soluble barium is required, yielding Barium Acetate ($\text{Ba}(\text{CH}_3\text{COO})_2$).

Materials:

- Barium Carbonate (BaCO_3) powder
- Dilute Acetic Acid (CH_3COOH), e.g., 1-2 M solution
- Distilled or deionized water
- Glass beaker

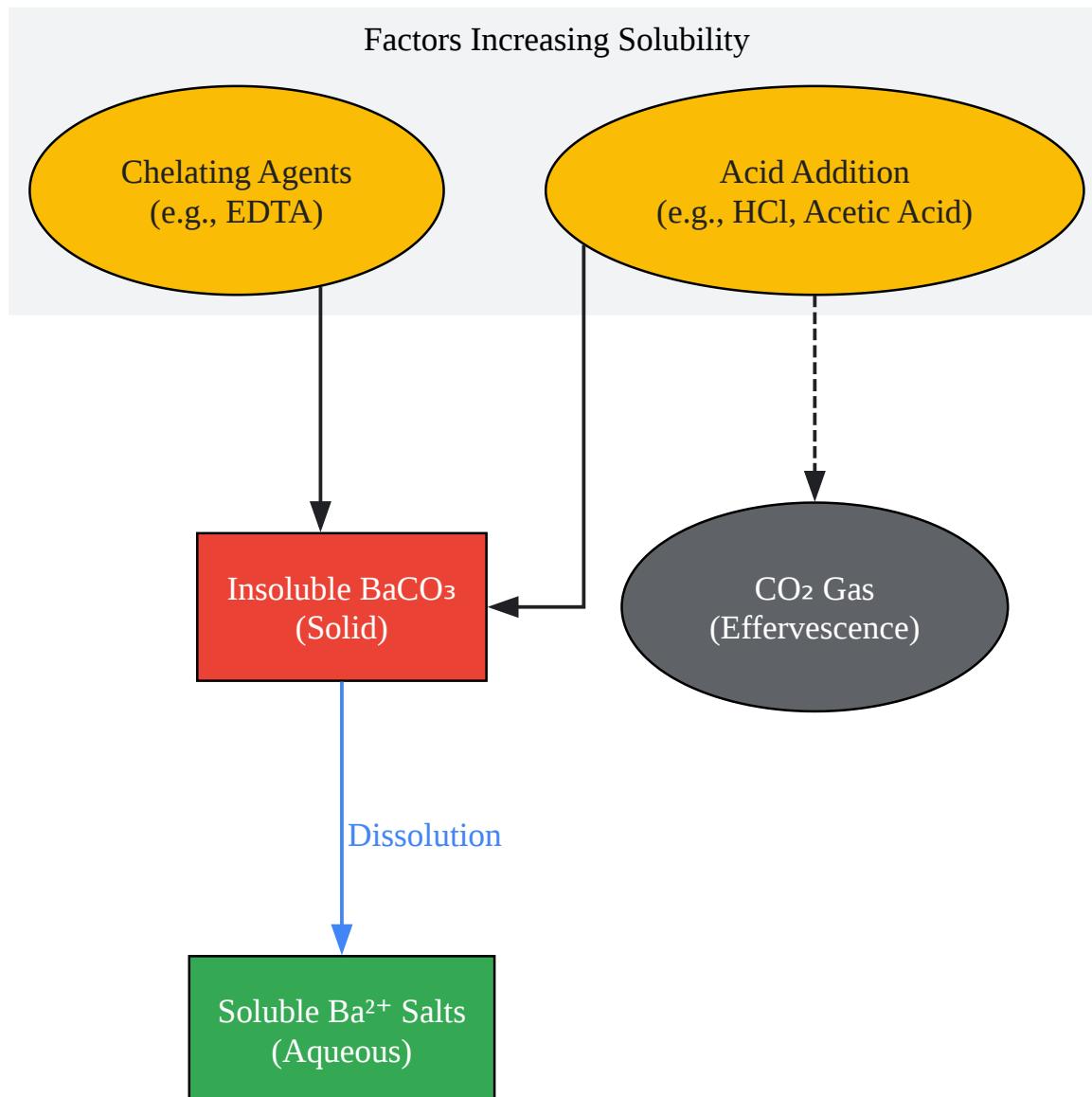
- Magnetic stirrer and stir bar

Methodology:

- Weigh the BaCO_3 powder and transfer it to the beaker.
- Add the beaker to a magnetic stirrer and begin gentle stirring.
- Slowly add the dilute acetic acid solution to the BaCO_3 powder.
- As with strong acids, CO_2 will be generated, causing effervescence.[\[10\]](#) Control the addition rate to manage the reaction.
- Continue the addition of acetic acid until the solid is fully dissolved. The resulting clear solution contains soluble barium acetate.
- The balanced chemical equation for this reaction is: $\text{BaCO}_3(\text{s}) + 2\text{CH}_3\text{COOH}(\text{aq}) \rightarrow \text{Ba}(\text{CH}_3\text{COO})_2(\text{aq}) + \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$ [\[10\]](#)[\[16\]](#)[\[17\]](#)

Visualizations

Factors Influencing Barium Carbonate Solubility

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Caption: Logical diagram of factors promoting the dissolution of Barium Carbonate.

Experimental Workflow for Acidic Dissolution

Caption: Step-by-step workflow for dissolving Barium Carbonate using an acid.

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